

Comparative Analysis of Sofosbuvir Impurities: A Guide for Researchers

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Compound of Interest

Compound Name: Sofosbuvir impurity G

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This guide provides a comprehensive comparative analysis of the impurities associated with the antiviral drug Sofosbuvir. Intended for researchers, scientists, and professionals in drug development, this document outlines the types of impurities, their analytical detection, and potential biological implications. The information is supported by experimental data from various studies, presented in a structured format for ease of comparison.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.^{[1][2]} It is a nucleotide analog prodrug that, upon intracellular metabolism, inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.^[2] The quality, safety, and efficacy of Sofosbuvir are contingent on the control of impurities that may arise during its synthesis, storage, or formulation.^[2] These impurities can be broadly categorized as:

- **Process-Related Impurities:** These are substances that are formed during the manufacturing process, including unreacted starting materials, by-products, intermediates, and reagents.^[3]
- **Degradation Products:** These arise from the chemical degradation of the Sofosbuvir molecule under the influence of factors like pH, light, heat, and oxidation.
- **Residual Solvents:** Solvents used during the synthesis that are not completely removed.

- Elemental Impurities: These can be introduced from catalysts or manufacturing equipment.
[4]

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3][5][6][7] The thresholds for these actions are determined by the maximum daily dose of the drug.[5][7] For a drug like Sofosbuvir, with a standard daily dose of 400 mg, the ICH Q3A/Q3B guidelines are critical for ensuring product quality.[5][7]

Comparative Data on Sofosbuvir Impurities

The following tables summarize quantitative data on various Sofosbuvir impurities from published literature. While specific monographs with impurity limits for Sofosbuvir are not publicly available in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), the general ICH guidelines provide a framework for acceptable levels.[3][5][6][7]

Table 1: Summary of Known Sofosbuvir Impurities

Impurity Name/Identifier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Type
D-Alanine Sofosbuvir	1064684-71-4	C ₂₂ H ₂₉ FN ₃ O ₉ P	529.45	Process-Related (Diastereomer)
Sofosbuvir Metabolite (GS-566500)	1233335-78-8	C ₁₃ H ₁₉ FN ₃ O ₉ P	411.28	Process-Related/Metabolite
Sofosbuvir Des L-Alanine	1859162-80-3	C ₁₆ H ₁₈ FN ₂ O ₈ P	416.29	Process-Related
Acid Degradation Product (DP I)	N/A	C ₁₆ H ₁₈ FN ₂ O ₈ P	416.08	Degradation
Base Degradation Product A	N/A	C ₁₆ H ₂₅ FN ₃ O ₉ P	453.13	Degradation
Base Degradation Product B	N/A	C ₁₃ H ₁₉ FN ₃ O ₉ P	411.08	Degradation
Oxidative Degradation Product	N/A	C ₂₂ H ₂₇ FN ₃ O ₉ P	527.15	Degradation
Degradation Product (m/z 488)	N/A	Not Specified	~488	Degradation
Degradation Product (m/z 393.3)	N/A	Not Specified	~393.3	Degradation
Phosphoryl Impurity	N/A	Not Specified	Not Specified	Process-Related

Data compiled from multiple sources.[\[1\]](#)[\[8\]](#)

Table 2: Quantitative Data from Forced Degradation Studies

Stress Condition	Reagents and Conditions	Degradation (%)	Key Degradation Products (m/z or Name)	Reference
Acidic Hydrolysis	0.1 N HCl, 70°C, 6 hours	23%	DP I (m/z 488)	[9]
1 N HCl, 80°C, 10 hours reflux	8.66%	(R)- ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (MW: 416.08)	[8]	
Alkaline Hydrolysis	0.1 N NaOH, 70°C, 10 hours	50%	DP II (m/z 393.3)	[9]
0.5 N NaOH, 60°C, 24 hours	45.97%	Base Degradation Product A (MW: 453.13), Base Degradation Product B (MW: 411.08)	[8]	
Oxidative Degradation	3% H ₂ O ₂ , Room Temp, 7 days	19.02%	DP III (m/z 393)	[9]
30% H ₂ O ₂ , 80°C, 2 days	0.79%	(S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-	[8]	

1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propionate (MW: 527.15)				
Thermal Degradation	50°C, 21 days	No degradation observed	N/A	[9]
Photolytic Degradation	Sunlight, 21 days	No degradation observed	N/A	[9]

Table 3: Comparative Chromatographic Conditions for Sofosbuvir Impurity Analysis

Parameter	Method 1 (UPLC)	Method 2 (RP-HPLC)	Method 3 (RP-HPLC)
Column	X-Bridge C18 (100 x 4.6 mm, 2.5 µm)	Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)	Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and 0.1% Formic acid buffer	0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v)	Methanol:Water (70:30 v/v)
Flow Rate	Not Specified	1.0 mL/min	Not Specified
Detection Wavelength	260 nm	260 nm	Not Specified
Key Separations	Sofosbuvir from its degradation products	Sofosbuvir and a phosphoryl impurity	Sofosbuvir from its stressed degradation products
Reference	[8]		

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of findings. Below are representative protocols for the analysis of Sofosbuvir impurities.

RP-HPLC Method for Quantification of a Process-Related Impurity

This protocol is adapted from a method for the estimation of Sofosbuvir and a related phosphoryl impurity.

- **Preparation of Mobile Phase:** A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) is prepared, filtered, and degassed.
- **Chromatographic System:** An HPLC system equipped with an Agilent Eclipse XDB-C18 column (250 x 4.6 mm, 5 µm) and a UV detector set at 260 nm is used. The column temperature is maintained at ambient conditions, and the flow rate is set to 1.0 mL/min.
- **Standard Solution Preparation:** A standard solution of Sofosbuvir (e.g., 0.4 mg/mL) and the phosphoryl impurity (e.g., 0.025 mg/mL) is prepared in a diluent of water:acetonitrile (50:50 v/v).
- **Sample Solution Preparation:** A known quantity of the Sofosbuvir drug substance or product is accurately weighed and dissolved in the diluent to achieve a target concentration.
- **Analysis:** Equal volumes (e.g., 20 µL) of the standard and sample solutions are injected into the chromatograph. The peak areas for Sofosbuvir and the impurity are recorded.
- **Calculation:** The amount of the impurity in the sample is calculated by comparing its peak area to that of the standard.

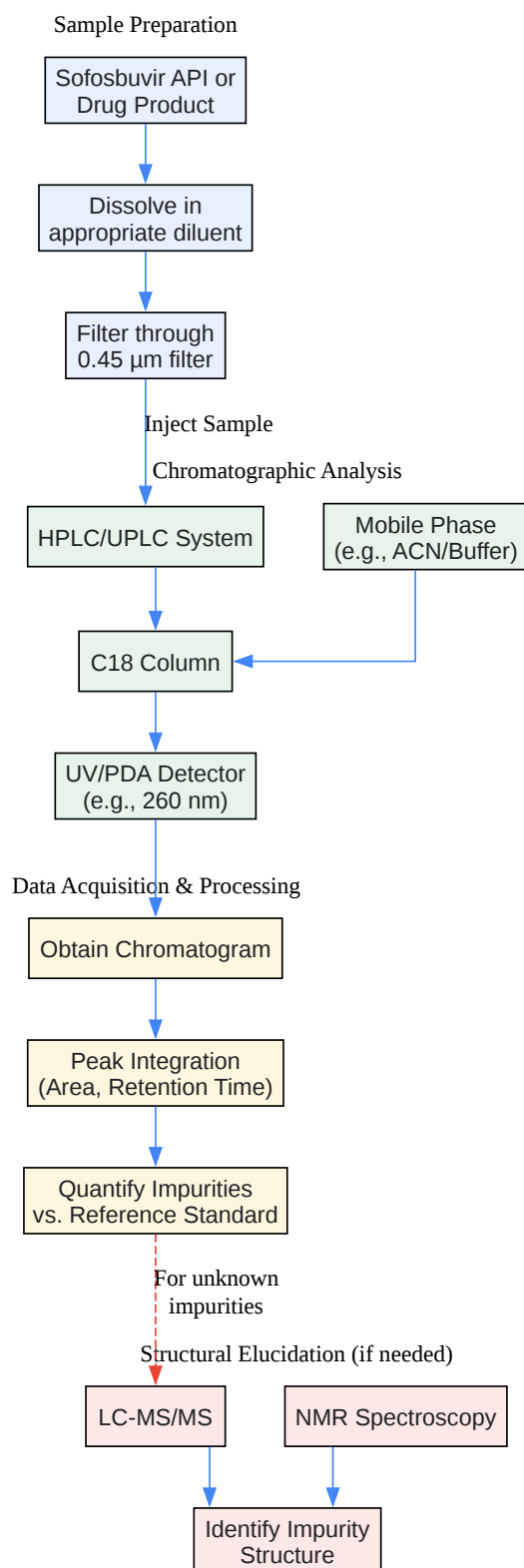
Forced Degradation Studies

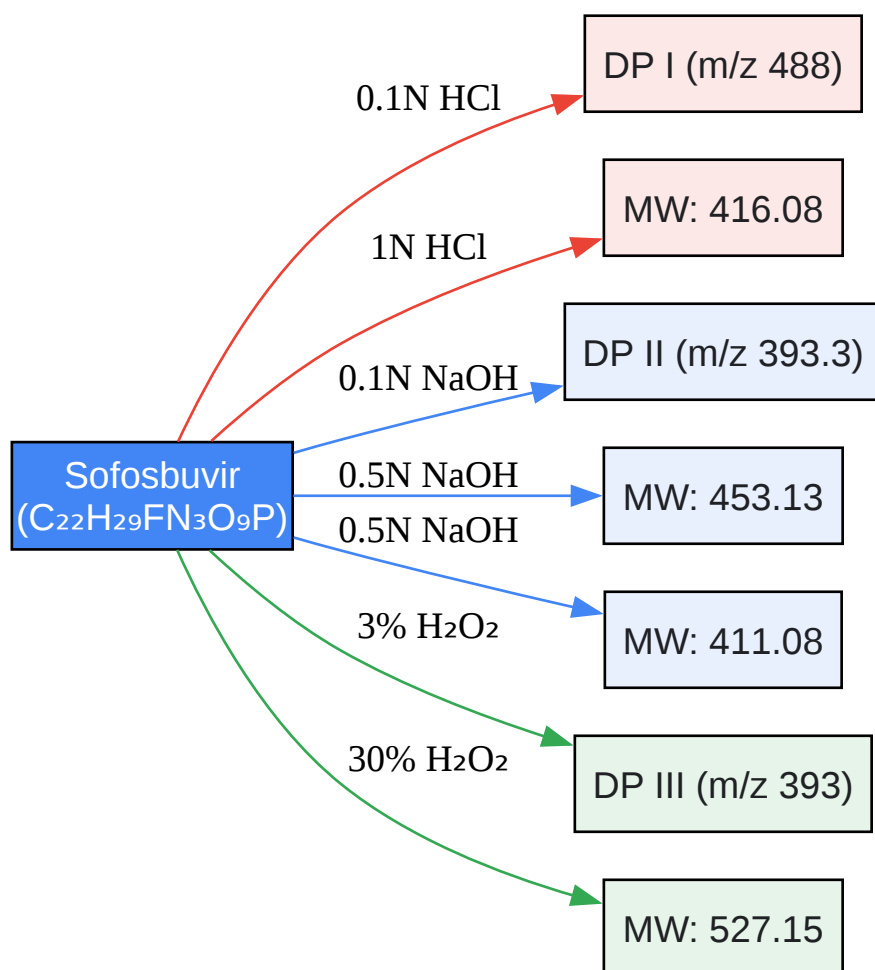
This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.

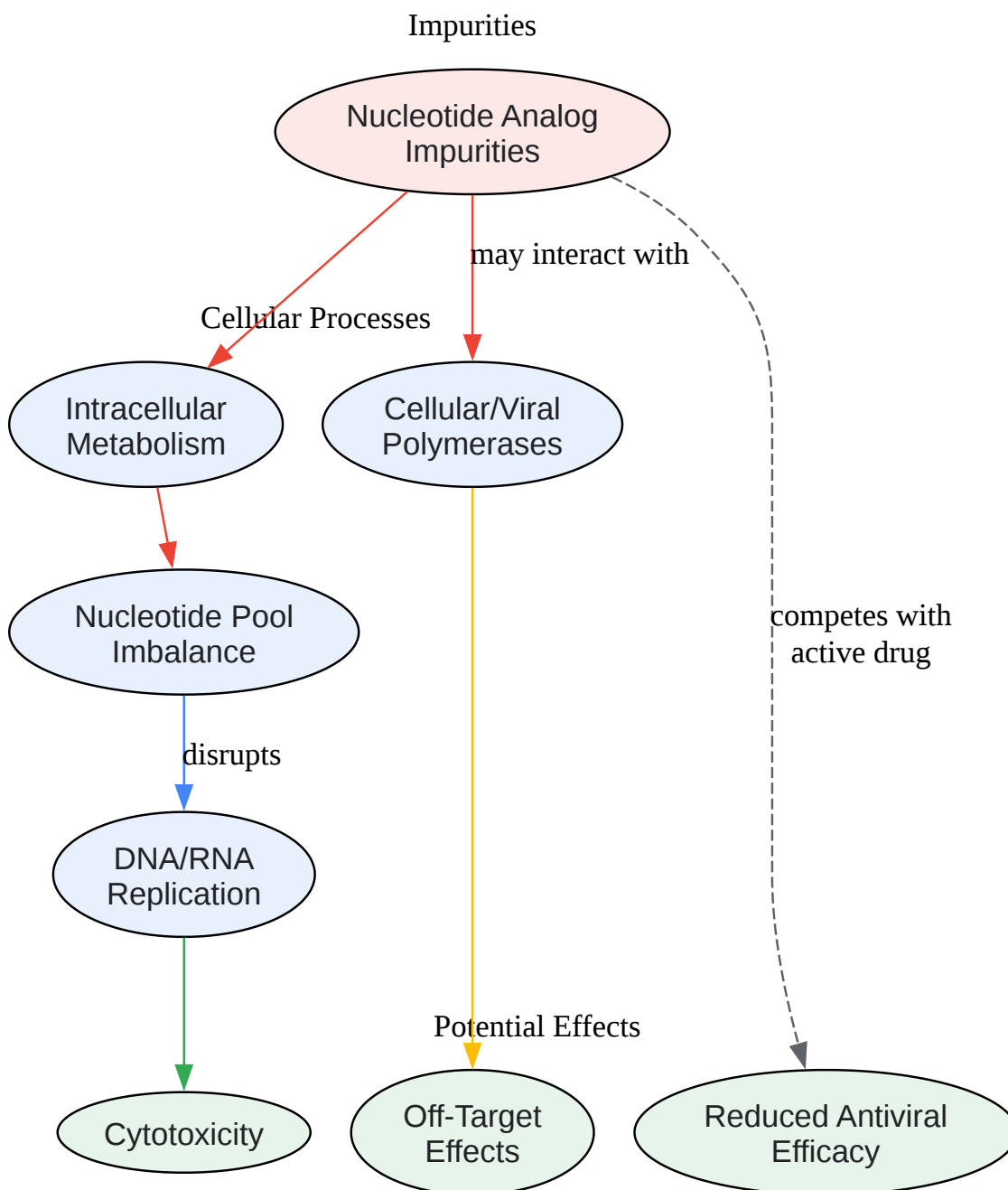
- Acid Hydrolysis: A solution of Sofosbuvir (e.g., 1 mg/mL) is prepared in 0.1 N HCl and refluxed at a specified temperature (e.g., 70°C) for a defined period (e.g., 6 hours). The solution is then neutralized.[9]
- Base Hydrolysis: A solution of Sofosbuvir is prepared in 0.1 N NaOH and refluxed at a specified temperature (e.g., 70°C) for a defined period (e.g., 10 hours). The solution is subsequently neutralized.[9]
- Oxidative Degradation: Sofosbuvir is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature for an extended period (e.g., 7 days).[9]
- Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 21 days).[9]
- Photolytic Degradation: The solid drug substance is exposed to sunlight or a photostability chamber for a defined period (e.g., 21 days).[9]
- Analysis: All stressed samples are diluted appropriately with a suitable solvent and analyzed by a stability-indicating HPLC or UPLC method to determine the percentage of degradation and to profile the degradation products.

Visualizations: Workflows and Pathways

Experimental Workflow for Impurity Analysis







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